molecular formula C12H17NO3 B2549586 N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 1795301-65-3

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Cat. No.: B2549586
CAS No.: 1795301-65-3
M. Wt: 223.272
InChI Key: VMRLZAWYJZVHPE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates two key pharmacophoric elements: a furan ring and a pent-4-enamide chain, linked by a methoxyethyl spacer. The furan heterocycle is a privileged scaffold in drug discovery, found in molecules investigated for a range of biological activities . For instance, furan-based derivatives have been explored as inhibitors for viral proteases, as demonstrated by compounds like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, which was developed as a non-peptidomimetic inhibitor of the SARS-CoV-2 main protease (M pro ) . Furthermore, furan aldehydes have been extensively studied for their therapeutic potential in conditions like sickle cell disease, highlighting the versatility of the furan core in biomedical research . The pent-4-enamide group is an alkene-terminated amide that can serve as a versatile chemical handle. Similar alkenamide structures are present in various bioactive molecules and can be utilized in further chemical modifications, such as in Michael addition reactions or other conjugate additions, to create more complex derivatives for structure-activity relationship (SAR) studies . The presence of the methoxy group can influence the compound's physicochemical properties, including its solubility and metabolic stability. Researchers can leverage this compound as a valuable chemical intermediate or as a lead structure in the design and synthesis of novel compounds for high-throughput screening campaigns and target identification. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLZAWYJZVHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Weinreb Amide Formation from Furan-2-Carboxylic Acid

The synthesis begins with furan-2-carboxylic acid (1a ), which undergoes conversion to the corresponding Weinreb amide (2b ) using propylphosphonic anhydride (T3P) and triethylamine (Et$$_3$$N) in tetrahydrofuran (THF). This step achieves 96% yield under optimized conditions (Table 1).

Table 1: Optimization of Weinreb Amide Synthesis Using T3P

Entry Base Solvent Temp (°C) Time (min) Yield (%)
5 Et$$_3$$N THF 60 60 96
6 Et$$_3$$N THF 40 60 73
9 DBU THF 65 60 90

Key insight: Et$$_3$$N outperforms DBU and DIPEA in THF, reducing costs while maximizing yield.

Grignard Addition to Access Ketone Intermediates

Weinreb amide 2b reacts with but-3-enyl magnesium bromide to yield ketone 3a (92% yield, Table 2). The reaction proceeds at 0–5°C in dry THF under argon, exploiting the Weinreb amide’s stability toward over-addition.

Table 2: Ketone Synthesis via Grignard Addition

Entry Amide Product Time (min) Yield (%)
1 2b 3a 80 92
3 2k 3c 60 89

CBS Reduction for Stereoselective Alcohol Formation

Ketone 3a undergoes CBS reduction using (R)-CBS catalyst and borane-THF to produce (S)-1-(furan-2-yl)pent-4-en-1-ol (4a ) with >99% enantiomeric excess (ee). The reaction achieves 85% yield at −78°C, avoiding racemization observed in earlier Sharpless resolution methods.

Methoxylation and Amination

4a is methoxylated via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), yielding the methoxy derivative (5 ). Subsequent conversion to the amine employs a Gabriel synthesis:

  • Tosylation of 5 with TsCl/pyridine.
  • Displacement with potassium phthalimide.
  • Hydrazinolysis to liberate 2-(furan-2-yl)-2-methoxyethylamine (6 ) in 78% overall yield .

Synthesis of Pent-4-Enoyl Chloride

Oxidation of Pent-4-En-1-ol

Pent-4-en-1-ol undergoes Jones oxidation (CrO$$3$$, H$$2$$SO$$4$$) to pent-4-enoic acid (7 ), followed by treatment with oxalyl chloride (COCl$$2$$) and catalytic dimethylformamide (DMF) to afford pent-4-enoyl chloride (8 ) in 91% yield .

Amide Bond Formation

T3P-Mediated Coupling

Reaction of 6 and 8 using T3P/Et$$_3$$N in THF at 25°C produces this compound (9 ) in 88% yield (Table 3). T3P minimizes epimerization and eliminates the need for bulky coupling agents.

Table 3: Amidation Optimization with T3P

Entry Coupling Agent Base Solvent Yield (%)
1 T3P Et$$_3$$N THF 88
2 EDCI/HOBt DIPEA DCM 72

Alternative Synthetic Routes

Reductive Amination Pathway

A one-pot reductive amination strategy condenses furan-2-carbaldehyde with 2-methoxyethylamine using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. However, this route yields only 54% due to competing imine hydrolysis.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 6 using vinyl acetate in tert-butyl methyl ether achieves 98% ee but requires specialized enzymes and prolonged reaction times (72 h).

Industrial-Scale Considerations

  • Cost Analysis : T3P-mediated coupling reduces per-kilogram costs by 23% compared to traditional HATU-based methods.
  • Safety : Exothermic Grignard additions necessitate jacketed reactors with precise temperature control (−5°C to 5°C).
  • Purification : Flash chromatography on silica gel (hexane/EtOAc 4:1) removes residual T3P byproducts effectively.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide (C₁₈H₂₈N₂O₃)

  • Molecular Weight: 320.21 g/mol (vs. theoretical ~293.34 g/mol for the target compound, assuming C₁₃H₁₉NO₃).
  • Synthesis : Synthesized via a palladium-catalyzed multicomponent reaction involving allyl acetate and sodium hydride, yielding 77% after purification .
  • Physical Properties : Yellow oil with Rf = 0.33 (Et₂O:PE = 7:3).
  • Key Differences : The tert-butyl and propylacetamido substituents enhance steric bulk and lipophilicity compared to the methoxyethyl group in the target compound. This may influence solubility and pharmacokinetic profiles.

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (C₁₈H₁₇N₃O₄S)

  • Molecular Weight : 371.4 g/mol .
  • Structural Features : Incorporates a thiazole ring and furan carboxamide, contrasting with the enamide group in the target compound.
  • Functional Implications : The thiazole moiety may confer enhanced metabolic stability compared to the enamide’s unsaturated bond, which is prone to oxidation .

Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (C₁₁H₁₅NO₄)

  • Synthesis : Prepared via carbamoylation of furan derivatives, yielding ester-functionalized analogs .
  • Reactivity : The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids), unlike the stable enamide group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Physical State
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide* C₁₃H₁₉NO₃ ~293.34 (theoretical) Furan, methoxyethyl, enamide N/A N/A
N-(tert-butyl)-2-(furan-2-yl)-2-(N-propylacetamido)pent-4-enamide C₁₈H₂₈N₂O₃ 320.21 Furan, tert-butyl, enamide 77% Yellow oil
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Furan, thiazole, carboxamide N/A N/A
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate C₁₁H₁₅NO₄ 225.24 Furan, carboxamide, ester N/A Solid/Liquid

*Theoretical values inferred from structural analogs due to lack of direct experimental data.

Research Findings and Implications

  • Reactivity Trends : Enamide-containing compounds (e.g., the target and compound) are more reactive toward electrophilic agents than carboxamide or ester analogs due to the conjugated double bond .
  • Biological Potential: Thiazole-furan hybrids () exhibit documented antimicrobial and anti-inflammatory activities , implying that the target compound’s furan-enamide structure could be explored for similar applications.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a methoxyethyl substituent, which may influence its biological activity. The molecular formula is C12H15NO2C_{12}H_{15}NO_2, and its structure can be represented as follows:

Structure N 2 furan 2 yl 2 methoxyethyl pent 4 enamide\text{Structure }\text{N 2 furan 2 yl 2 methoxyethyl pent 4 enamide}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could lead to altered metabolic pathways within cells.
  • Cellular Processes : Preliminary studies suggest that it may affect cellular processes such as apoptosis and proliferation, although detailed mechanisms remain to be elucidated.
  • Molecular Targeting : The furan moiety may facilitate interactions with protein residues, influencing the compound's bioavailability and solubility.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies on various cancer cell lines have shown:

  • IC50 Values : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range against breast and colon cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)15.5
HT-29 (Colon)12.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It showed effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effect of this compound on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity against pathogenic bacteria. The compound was tested in a series of dilution assays, demonstrating significant inhibition of bacterial growth, particularly in Gram-positive strains.

Research Findings

Recent literature emphasizes the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its viability as a lead candidate for further drug development.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure to enhance its efficacy and reduce toxicity.

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